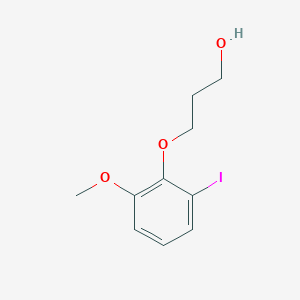

3-(2-Iodo-6-methoxyphenoxy)propan-1-OL

Description

3-(2-Iodo-6-methoxyphenoxy)propan-1-OL is a phenolic ether derivative characterized by a methoxy-substituted aromatic ring, an iodine atom at the ortho position, and a hydroxyl-terminated propyl chain. Its structure combines electron-donating (methoxy) and electron-withdrawing (iodo) groups, which influence its reactivity and stability.

Properties

Molecular Formula |

C10H13IO3 |

|---|---|

Molecular Weight |

308.11 g/mol |

IUPAC Name |

3-(2-iodo-6-methoxyphenoxy)propan-1-ol |

InChI |

InChI=1S/C10H13IO3/c1-13-9-5-2-4-8(11)10(9)14-7-3-6-12/h2,4-5,12H,3,6-7H2,1H3 |

InChI Key |

VSNPBKVLWDSNOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)I)OCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL typically involves the reaction between 2-iodo-6-methoxyphenol and 3-bromo-1-propanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-iodo-6-methoxyphenol and 3-bromo-1-propanol.

Reaction Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Product Isolation: The product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. Industrial production would involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodo-6-methoxyphenoxy)propan-1-OL can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of new compounds with different functional groups replacing the iodo group.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its structural characteristics that allow it to interact with various biological targets. Research indicates that derivatives of this compound exhibit activity against several receptor types, including dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.

Case Study: Receptor Interactions

A study highlighted the multitarget properties of similar compounds, showing that modifications to the methoxy and iodo groups significantly influenced their receptor affinity and functional profiles. For instance, compounds derived from 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL were evaluated for their agonistic and antagonistic effects on serotonin receptors, demonstrating promising results for potential therapeutic applications in treating conditions like schizophrenia .

Synthesis of Novel Compounds

The synthesis of this compound has been explored in various research contexts. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities.

Synthesis Methodology

The compound can be synthesized through a series of reactions involving aryl iodides and appropriate amines, followed by purification techniques such as silica gel chromatography. The yield and purity of the synthesized compounds are critical for their subsequent biological evaluation .

Anticancer Research

Recent studies have suggested that derivatives of this compound may possess anticancer properties. The modulation of cell signaling pathways through these compounds could lead to the development of new cancer therapeutics.

Case Study: Antiproliferative Activity

In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis. These findings indicate that the compound's structural features may play a crucial role in its ability to disrupt cancer cell growth mechanisms .

Cosmetic Applications

Beyond medicinal uses, this compound has potential applications in cosmetic formulations due to its phenolic structure, which may provide antioxidant properties.

Formulation Insights

Research into the formulation principles suggests that incorporating this compound into skincare products could enhance their efficacy by providing protective effects against oxidative stress .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Interaction with dopamine/serotonin receptors | Potential treatment for psychiatric disorders |

| Synthesis | Precursor for novel compound synthesis | High yields reported; effective purification methods utilized |

| Anticancer Research | Inhibition of cancer cell proliferation | Induction of apoptosis in specific cancer cell lines |

| Cosmetic Applications | Use in skincare formulations | Potential antioxidant properties enhancing product effectiveness |

Mechanism of Action

The mechanism of action of 3-(2-Iodo-6-methoxyphenoxy)propan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can enhance its binding affinity to certain targets, while the methoxy and phenoxy groups can influence its overall chemical properties and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on structural similarities to other phenolic ethers and iodinated compounds.

Structural and Functional Group Comparisons

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (): Structure: Contains a tertiary amine (diethylamino) and dimethyl groups on the propyl chain. Physical Properties: Liquid at room temperature, density 0.875 g/cm³, molar mass 159.27 g/mol, flash point 73.9°C .

- Generic Iodinated Phenolic Ethers: Reactivity: Iodine atoms in aromatic systems (e.g., 2-iodophenol derivatives) typically enhance electrophilic substitution reactions and facilitate cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig reactions).

Research Findings and Data Gaps

Available Data from Evidence

Critical Data Missing in Literature

- Physical Properties : Melting point, solubility, boiling point.

- Chemical Reactivity : Stability under acidic/basic conditions, photodegradation profiles.

Recommendations for Further Research

Synthetic Studies : Investigate the compound’s utility in palladium-catalyzed cross-coupling reactions.

Safety Profiling : Conduct toxicological assays to establish occupational exposure limits.

Comparative Analysis: Compare with iodinated analogs like 2-iodo-4-methoxyphenol or 3-iodobenzyl alcohol to elucidate structure-activity relationships.

Biological Activity

3-(2-Iodo-6-methoxyphenoxy)propan-1-OL is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. The compound's biological activity is influenced by its functional groups, particularly the iodo and methoxy moieties, which can enhance its interactions with biological targets.

The compound can undergo several chemical reactions, including:

- Substitution Reactions : The iodo group can be replaced by nucleophiles, allowing for the formation of diverse derivatives.

- Oxidation Reactions : The hydroxyl group may be oxidized to yield carbonyl compounds.

- Reduction Reactions : Reduction can modify the functional groups, affecting the compound's reactivity and biological activity.

These reactions are critical for synthesizing analogs that may exhibit improved biological properties or target specificity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the iodo group enhances binding affinity, while the methoxy and phenoxy groups influence solubility and reactivity in biological systems. This compound may modulate enzymatic activities or receptor functions, contributing to its therapeutic potential.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant activity. For instance, studies on 2-methoxyphenols suggest that substituents can significantly impact their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have demonstrated that related compounds can downregulate COX-2 expression in macrophages, indicating potential use in treating inflammatory conditions .

Binding Affinity Studies

Binding assays have shown that variations in the structure of similar compounds can lead to significant differences in their affinity for various receptors. For example, modifications in the methoxy and iodo groups affect their interaction with adenosine receptors and other G-protein coupled receptors (GPCRs), which are crucial targets in pharmacology .

Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of methoxyphenols, compounds were tested using the DPPH radical-scavenging assay. Results indicated a strong correlation between structural features and antioxidant efficacy, suggesting that this compound could possess similar capabilities due to its methoxy substituent .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Curcumin | 5.0 | Scavenging |

| Eugenol | 10.0 | Scavenging |

| This compound | TBD | TBD |

Study 2: Anti-inflammatory Mechanism

A separate investigation into the anti-inflammatory effects of related compounds demonstrated that they significantly reduced COX-2 expression in LPS-stimulated RAW 264.7 cells. This suggests that this compound could be effective in managing inflammation through similar pathways .

| Compound | COX Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 85% | 10 |

| Compound B | 70% | 10 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.